molecular formula C6H7N5O B13119152 4,6-Diamino-2-methoxypyrimidine-5-carbonitrile

4,6-Diamino-2-methoxypyrimidine-5-carbonitrile

Cat. No.: B13119152
M. Wt: 165.15 g/mol
InChI Key: PXHMHOCAKWONKO-UHFFFAOYSA-N
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Description

4,6-Diamino-2-methoxypyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing six-membered rings that are widely found in nature, including in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Diamino-2-methoxypyrimidine-5-carbonitrile typically involves multiple steps. . This is followed by a condensation reaction with cyanamide and a deacidification agent to form the intermediate compound. The final step involves a cyclization reaction with a Lewis acid protecting agent and dry hydrogen chloride gas .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and purity while minimizing waste. One such method involves the preparation of 4-amino-2,6-dihydroxypyrimidine sodium salt from methyl cyanoacetate, urea, and sodium methylate through cyclization. This is followed by methylation using dimethyl sulfate in a one-pot process . This method simplifies the process route, improves reaction conditions, and enhances product quality.

Chemical Reactions Analysis

Types of Reactions

4,6-Diamino-2-methoxypyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: These reactions often involve the replacement of one functional group with another.

    Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively.

Common Reagents and Conditions

Common reagents used in these reactions include phosphorus oxychloride for chlorination, cyanamide for condensation, and various Lewis acids for cyclization . Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield halogenated derivatives, while oxidation reactions can produce oxidized forms of the compound .

Mechanism of Action

The mechanism of action of 4,6-Diamino-2-methoxypyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For example, it can inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Diamino-2-methoxypyrimidine-5-carbonitrile is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. These functional groups make it particularly useful in medicinal chemistry for the development of drugs with specific biological activities .

Properties

Molecular Formula

C6H7N5O

Molecular Weight

165.15 g/mol

IUPAC Name

4,6-diamino-2-methoxypyrimidine-5-carbonitrile

InChI

InChI=1S/C6H7N5O/c1-12-6-10-4(8)3(2-7)5(9)11-6/h1H3,(H4,8,9,10,11)

InChI Key

PXHMHOCAKWONKO-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C(=N1)N)C#N)N

Origin of Product

United States

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